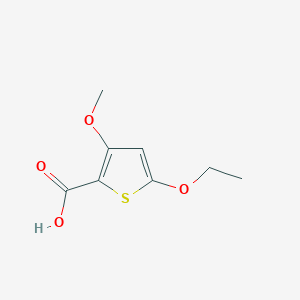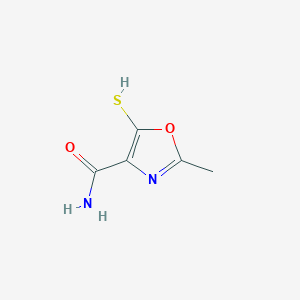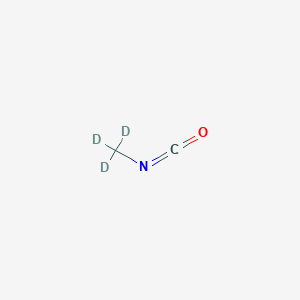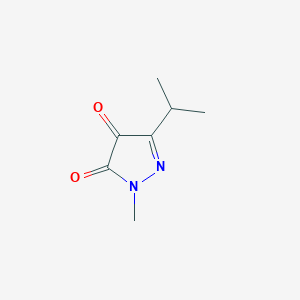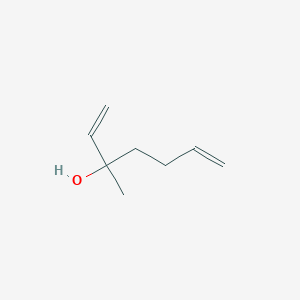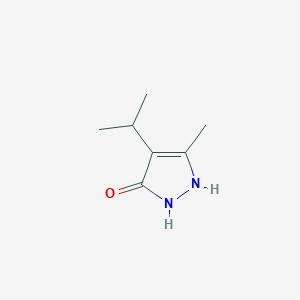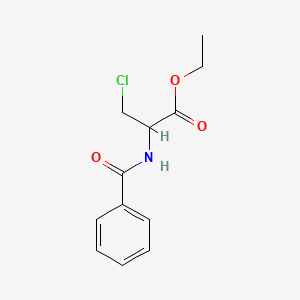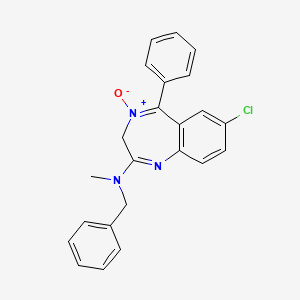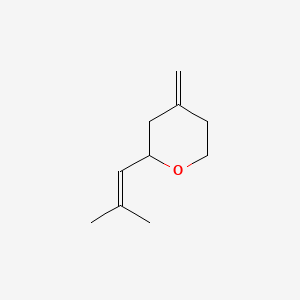![molecular formula C13H9NO2 B13946679 5-Hydroxybenzo[f]quinolin-6(4H)-one CAS No. 302328-34-3](/img/structure/B13946679.png)
5-Hydroxybenzo[f]quinolin-6(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[f]quinoline-5,6-diol is a polynuclear azaheterocycle with an extended conjugation system. . The structure of Benzo[f]quinoline-5,6-diol consists of a benzene ring fused to a quinoline moiety, with hydroxyl groups at the 5 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f]quinoline-5,6-diol can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with aniline, glycerol, sulfuric acid, and an oxidizing agent . The reaction mechanism involves the initial dehydration of glycerol to acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde. This intermediate then cyclizes, dehydrates, and oxidizes to form the quinoline structure .
Industrial Production Methods: Industrial production of Benzo[f]quinoline-5,6-diol often involves optimizing the Skraup synthesis for higher yields and purity. This can include the use of alternative catalysts, such as iron or cobalt oxides, and environmentally friendly oxidizing agents .
化学反応の分析
Types of Reactions: Benzo[f]quinoline-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve hydrogenation using palladium or nickel catalysts.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
科学的研究の応用
Benzo[f]quinoline-5,6-diol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antibacterial and antifungal properties.
Medicine: The compound is investigated for its anticancer, antioxidant, and anti-inflammatory activities.
Industry: It is used in the development of opto-electronic materials and agricultural chemicals.
作用機序
The mechanism of action of Benzo[f]quinoline-5,6-diol involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit ATP synthase and DNA topoisomerase II . The compound’s antioxidant properties are due to its redox cycling ability, which allows it to neutralize free radicals .
類似化合物との比較
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Isoquinoline: A structural isomer of quinoline, differing in the position of the nitrogen atom.
Uniqueness: Benzo[f]quinoline-5,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Conclusion
Benzo[f]quinoline-5,6-diol is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable asset in the development of new materials and therapeutic agents.
特性
CAS番号 |
302328-34-3 |
|---|---|
分子式 |
C13H9NO2 |
分子量 |
211.22 g/mol |
IUPAC名 |
benzo[f]quinoline-5,6-diol |
InChI |
InChI=1S/C13H9NO2/c15-12-10-5-2-1-4-8(10)9-6-3-7-14-11(9)13(12)16/h1-7,15-16H |
InChIキー |
VNJHMWKEQAQVLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=C2O)O)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


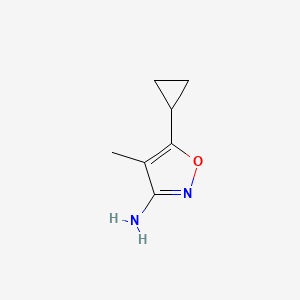
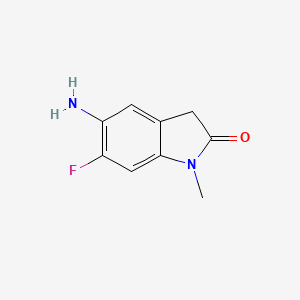
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
